- Arylene azo 1,5-dihydroxy naphthalene-formaldehyde oligomeric dyesInternational Journal of Polymeric Materials, 2001, 49(4), 457-465,
Cas no 90-20-0 (4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid)

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
- H-Acid
- H Acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid
- H acid: 1-amino-8-naphthol-3,6-disulfonic acid
- 1-Amino-8-hydroxy-3,6-disulfonaphthalene
- 1-amino-8-hydroxynaphtalene-3,6-disulfonic acid
- 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid
- 1-AMINO-8-NAPHTH
- 1-Amino-8-naphthol-3,6-disulphonicacid
- 1-Naphthol-8-amino-3,6-disulfonicacid
- 4-hydroxy-5-amino-2,7-naphthalenedisulfonic acid
- 8-AMINO-1-NAPHTHOL-3,6-DISULFONIC ACID
- H Acids
- kyselina8-amino-1-naftol-3,6-disulfonova
- kyselinah
- Sulfonphthol
- 4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid
- Kyselina H
- 1-Amino-8-naphthol-3,6-disulfonic acid
- Kyselina H [Czech]
- 2,7-NAPHTHALENEDISULFONIC ACID, 4-AMINO-5-HYDROXY-
- 1-Naphthol-8-amino-3,6-disulfonic acid
- C.I. 35570
- 4WUM31ES4U
- Kyselina 1-amino-8-naftol-3,6-disulfonova
- 4-Amino-5-hydroxynaphthalene-2,7-disulp
- 4-Amino-5-hydroxy-naphthalene-2,7-disulfonic acidMonosodium salt
- 98073-05-3
- NSC 190492
- 2,7-Naphthalenedisulfonic acid,4-amino-5-hydroxy-,diazotized,coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol],sodium salts
- 90432-08-9
- 4-amino-5-hydroxynaphthalene-2,7-disulfonicacid
- 2,7-Naphthalenedisulfonic acid,4-amino-5-hydroxy-,coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid and diazotized 2-(4-aminophenyl)-1H-benzimidazol-5-amine
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with diazotized 2-(4-aminophenyl)-1H-benzimidazol-5-amine, diazotized 4-nitrobenzenamine and phenol, sodium salt
- 8-HYDROXY-3,6-DISULFO-1-NAPHTHYLAMINE
- DS-13009
- 5-amino-4-hydroxynaphthalene-2,7-disulfonic acid
- SCHEMBL150291
- EINECS 308-556-9
- 85049-80-5
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid, diazotized 4-nitrobenzenamine and resorcinol
- 1-NAPHTHOL-8-AMINO-3,6-DISULFONIC ACID [MI]
- 4-amino-5-hydroxy-naphthalene-2,7-disulfonic acid;Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonate Hydrate
- 4-Amino-5-hydroxy-naphthalene-2,7-disulfonic acid; sodium salt
- 2, 4-amino-5-hydroxy-
- Q906915
- 90432-00-1
- 2,7-Naphthalenedisulfonic acid,4-amino-5-hydroxy-,coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol],sodium salts
- 1-hydroxy-8-amino-3,6-disulphonaphthalene
- 98072-99-2
- 2,2,4,4-TETRAMETHYL-3-PENTANONEOXIME
- 90-20-0
- CHEMBL60494
- Q-200430
- EC 201-975-7
- MFCD00035728
- 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid
- Kyselina 8-amino-1-naftol-3,6-disulfonova [Czech]
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 5-amino-2-(phenylamino)benzenesulfonic acid,diazotized 4-nitrobenzenamine and resorcinol
- O11155
- EINECS 291-633-3
- DTXSID0046981
- 1-hydroxy-8-aminonaphthalene-3,6-disulphonic acid
- BRN 2225829
- 90432-06-7
- LS-94635
- UNII-4WUM31ES4U
- Kyselina 8-amino-1-naftol-3,6-disulfonova
- NSC190492
- STL280264
- EINECS 291-627-0
- A843466
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid and diazotized 2-(4-aminophenyl)-1H-benzimidazol-5-amine
- 3I0
- EINECS 201-975-7
- WLN: L66J BZ DSWQ HSWQ JQ
- 4-14-00-02824 (Beilstein Handbook Reference)
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with diazotized 4-nitrobenzenamine and resorcinol
- 90432-03-4
- AKOS015855589
- 2,7-Naphthalenedisulfonic acid,4-amino-5-hydroxy-,coupled with diazotized 4-nitrobenzenamine and resorcinol
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate
- EINECS 308-563-7
- NSC-190492
- FT-0648268
- APRRQJCCBSJQOQ-UHFFFAOYSA-N
- EINECS 291-630-7
- 2,7-Naphthalenedisulfonic acid,4-amino-5-hydroxy-,diazotized,coupled with diazotized 2-[(4-aminophenyl)amino]-5-nitrobenzenesulfonic acid,diazotized 4-nitrobenzenamine and resorcinol,potassium so
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate, 85%
- Kyselina 1-amino-8-naftol-3,6-disulfonova [Czech]
- EINECS 291-638-0
- EINECS 291-635-4
- AC-23997
- 90431-97-3
- AM20060605
- BDBM50000035
- EINECS 305-476-6
- 94552-30-4
- EINECS 285-253-7
- 4-amino-5-hydroxy-naphthalene-2,7-disulfonic acid
- 1-Naphthol-3,6-disulfonic acid, 8-amino- (3CI)
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (ACI)
- 1-Amino-3,6-disulfo-8-naphthol
- 1-Amino-8-naphthyl-3,6-disulfonic acid
- 1-Hydroxy-3,6-disulfo-8-aminonaphthalene
- 1-Hydroxy-8-amino-3,6-disulfonaphthalene
- 1-Hydroxy-8-amino-3,6-naphthalenedisulfonic acid
- 3,6-Disulfo-1-amino-8-naphthol
- 3,6-Disulfo-8-hydroxy-1-naphthylamine
- 5-Amino-4-hydroxy-2,7-naphthalenedisulfonic acid
- 5-Amino-4-naphthol-2,7-disulfonic acid
- 8-Amino-1-hydroxy-3,6-naphthalenedisulfonic acid
- 5460-09-3
- DB-027360
- 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt
- naphthalene, 1-amino-8-hydroxy-3,6-disulpho-
- NS00006582
-
- MDL: MFCD00035728
- インチ: 1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
- InChIKey: APRRQJCCBSJQOQ-UHFFFAOYSA-N
- ほほえんだ: O=S(C1C=C2C(C(=CC(S(O)(=O)=O)=C2)N)=C(O)C=1)(O)=O
- BRN: 2225829
計算された属性
- せいみつぶんしりょう: 318.98200
- どういたいしつりょう: 318.982043
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 561
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 19
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 172
じっけんとくせい
- 色と性状: 白色から灰色の結晶粉末。
- 密度みつど: 1.6832 (rough estimate)
- ゆうかいてん: >300 °C(lit.)
- ふってん:
- 屈折率: 1.7640 (estimate)
- PSA: 171.75000
- LogP: 3.36380
- ようかいせい: アルカリ溶液に可溶であり、水、アルコール、エーテルに微溶である。
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065787-100g |
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid |
90-20-0 | 97% | 100g |
¥603.00 | 2024-04-26 | |
eNovation Chemicals LLC | D517727-25g |
4-AMino-5-hydroxy-2,7-naphthalenedisulfonic acid |
90-20-0 | 97% | 25g |
$255 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A304915-500g |
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid |
90-20-0 | 97% | 500g |
¥1487.90 | 2023-09-04 | |
abcr | AB439765-5 g |
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, 95%; . |
90-20-0 | 95% | 5g |
€68.30 | 2023-07-18 | |
abcr | AB439765-25 g |
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, 95%; . |
90-20-0 | 95% | 25g |
€94.20 | 2023-07-18 | |
Fluorochem | 078087-5g |
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid |
90-20-0 | 95% | 5g |
£10.00 | 2022-03-01 | |
eNovation Chemicals LLC | D961210-100g |
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- |
90-20-0 | 85% | 100g |
$55 | 2024-06-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A304915-1g |
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid |
90-20-0 | 97% | 1g |
¥44.90 | 2023-09-04 | |
Chemenu | CM140897-100g |
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid |
90-20-0 | 97% | 100g |
$*** | 2023-05-29 | |
Fluorochem | 078087-100g |
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid |
90-20-0 | 95% | 100g |
£44.00 | 2022-03-01 |
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid 合成方法
ごうせいかいろ 1
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid Raw materials
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid Preparation Products
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid 関連文献
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Linbo Shi,Huaping Xu,Yujie Wu,Xin Li,Li Zou,Jinyan Gao,Hongbing Chen RSC Adv. 2017 7 51896
-
2. Photolysis of cyclopentanone in the gas phaseRosa Becerra,H. Monty Frey J. Chem. Soc. Faraday Trans. 2 1988 84 1941
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3. Alumina-supported fluoride reagents for organic synthesis: optimisation of reagent preparation and elucidation of the active speciesTakashi Ando,Stephen J. Brown,James H. Clark,David G. Cork,Terukiyo Hanafusa,Junko Ichihara,Jack M. Miller,Malcolm S. Robertson J. Chem. Soc. Perkin Trans. 2 1986 1133
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4. Hydrolytic decomposition of esters of nitric acid. Part V. The effects of structural changes in aralphyl nitrates on the SN and Eco reactionsJohn W. Baker,T. G. Heggs J. Chem. Soc. 1955 616
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Maxwel Mon??o,Tobias Wretborn,Ulrika Rova,Leonidas Matsakas,Paul Christakopoulos RSC Adv. 2022 12 28599
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6. Indenyl carbametallaboranes. Part 2. Compounds with phenyl or ether groups substituted at cage carbon atoms within a 3-(η-C9H7)-3,1,2-closo-CoC2B9 frameworkZo? G. Lewis,David Reed,Alan J. Welch J. Chem. Soc. Dalton Trans. 1992 731
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7. Role of addition compounds in the halogenation of benzofurans and benzothiophensEnrico Baciocchi,Sergio Clementi,Giovanni V. Sebastiani J. Chem. Soc. Perkin Trans. 2 1976 266
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Linbo Shi,Huaping Xu,Yujie Wu,Xin Li,Li Zou,Jinyan Gao,Hongbing Chen RSC Adv. 2017 7 51896
-
9. 236. Catalysis by ion-exchange resins. Part I. The hydrolysis of amides in aqueous solutionsP. D. Bolton,T. Henshall J. Chem. Soc. 1962 1226
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Lingsi Meng,Yongping Fu,Dan Li,Xiaozhong Sun,Yanqi Chen,Xuefei Li,Shuai Xu,Xiao Li,Changtian Li,Bing Song,Yu Li RSC Adv. 2019 9 5347
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acidに関する追加情報
Recent Advances in the Application of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (CAS: 90-20-0) in Chemical Biology and Pharmaceutical Research
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS: 90-20-0), a naphthalene derivative with two sulfonic acid groups, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This compound, often utilized as a key intermediate or building block in organic synthesis, has shown promise in various domains, including drug development, fluorescent probes, and biomolecular interactions. Recent studies have further elucidated its potential, making it a subject of growing interest among researchers.
One of the most notable advancements involves the use of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid in the development of fluorescent dyes for biological imaging. Its strong fluorescence properties and water solubility, attributed to the sulfonic acid groups, make it an excellent candidate for labeling biomolecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in real-time tracking of protein-protein interactions, offering a non-invasive method to study cellular processes. The researchers highlighted its stability and low cytotoxicity, which are critical for in vivo applications.
In pharmaceutical research, this compound has been explored as a potential scaffold for designing novel therapeutics. Its ability to interact with various biological targets, such as enzymes and receptors, has been leveraged in drug discovery. For instance, a recent preprint on bioRxiv detailed its role in inhibiting specific kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The study employed molecular docking and in vitro assays to validate its binding affinity and inhibitory effects, paving the way for further preclinical investigations.
Another emerging application is in the field of chemical biology, where 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is used to modify peptides and proteins. A 2024 paper in ACS Chemical Biology reported its successful conjugation with peptides to enhance their stability and bioavailability. The modified peptides exhibited improved pharmacokinetic profiles, highlighting the compound's utility in optimizing therapeutic candidates. This approach could revolutionize peptide-based drug delivery systems, particularly for targeting hard-to-treat diseases.
Despite these promising developments, challenges remain, such as optimizing the synthesis process to improve yield and purity. Recent efforts have focused on green chemistry approaches to reduce environmental impact, as described in a 2023 Green Chemistry article. The study proposed a solvent-free synthesis method that not only increased efficiency but also aligned with sustainable practices, addressing a critical need in industrial-scale production.
In conclusion, 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS: 90-20-0) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, from fluorescent probes to drug design, underscore its importance in advancing scientific knowledge and therapeutic innovation. Future research should focus on overcoming synthetic challenges and expanding its utility in clinical settings, ensuring its potential is fully realized.
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